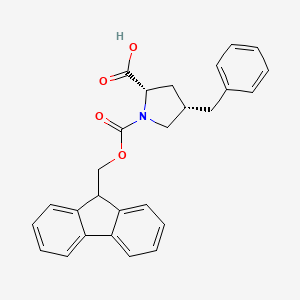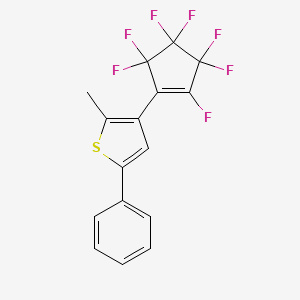
2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a perfluorocyclopentene ring, which imparts unique chemical properties, including high thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene typically involves the following steps:
Formation of the Perfluorocyclopentene Ring: This step involves the cyclization of a suitable precursor to form the perfluorocyclopentene ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached to the thiophene ring via a coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenes, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The perfluorocyclopentene ring enhances its binding affinity and stability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene
- 4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
- 1,2-Bis(5-formyl-2-methylthiophen-3-yl)hexafluorocyclopent-1-ene
Uniqueness
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene stands out due to its unique combination of a perfluorocyclopentene ring and a thiophene ring with a phenyl group. This combination imparts exceptional thermal stability, resistance to oxidation, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H9F7S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C16H9F7S/c1-8-10(7-11(24-8)9-5-3-2-4-6-9)12-13(17)15(20,21)16(22,23)14(12,18)19/h2-7H,1H3 |
InChI Key |
RUJWGUNZBISGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)

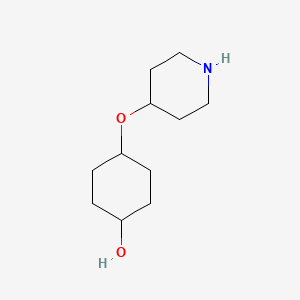
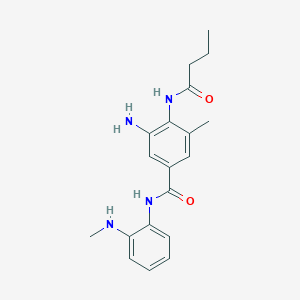
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
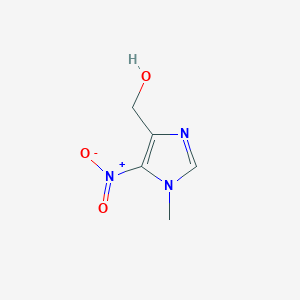
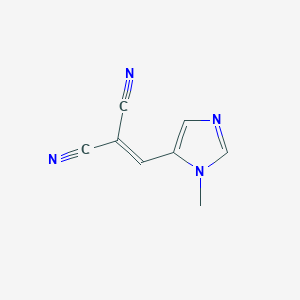
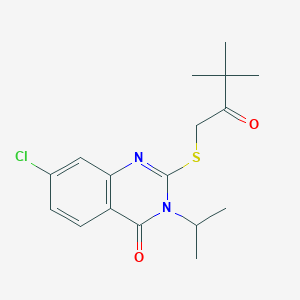
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)


